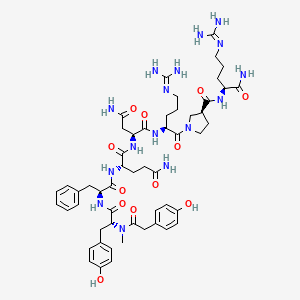
HO-Lva
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of HO-Lva involves solid-phase peptide synthesis (SPPS) techniques. The peptidic part of the molecule is synthesized on p-methylbenzhydrylamine resin, and the arylazido group is attached in solution with PyBOP under dual wavelength reverse phase HPLC monitoring . This method allows for the identification and isolation of the target compound with high purity.
化学反応の分析
HO-Lva undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced by others under controlled conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
HO-Lva has a wide range of scientific research applications, including:
作用機序
HO-Lva exerts its effects by binding to the V1a vasopressin receptor, thereby inhibiting the receptor’s interaction with its natural ligand, vasopressin . This binding prevents the activation of downstream signaling pathways that are normally triggered by vasopressin, leading to a reduction in the physiological effects mediated by the receptor. The molecular targets involved include the V1a receptor and associated G protein-coupled signaling pathways .
類似化合物との比較
HO-Lva is unique compared to other similar compounds due to its high selectivity for the V1a vasopressin receptor and its ability to adopt a pseudocyclic conformation similar to that of cyclic agonists . Similar compounds include:
F-180: Another selective V1a vasopressin receptor agonist with high affinity.
[125I][Lys(3N3Phpa)8]this compound: A photoactivatable linear peptide antagonist used for receptor labeling studies.
These compounds share structural similarities with this compound but differ in their specific functional properties and applications.
特性
分子式 |
C53H74N16O12 |
|---|---|
分子量 |
1127.3 g/mol |
IUPAC名 |
(2S)-N-[(2S)-4-amino-1-[[(2S)-1-[(3S)-3-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-2-[[(2R)-3-(4-hydroxyphenyl)-2-[[2-(4-hydroxyphenyl)acetyl]-methylamino]propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide |
InChI |
InChI=1S/C53H74N16O12/c1-68(44(74)27-32-13-17-35(71)18-14-32)41(26-31-11-15-34(70)16-12-31)50(80)67-39(25-30-7-3-2-4-8-30)48(78)64-37(19-20-42(54)72)47(77)66-40(28-43(55)73)49(79)65-38(10-6-23-62-53(59)60)51(81)69-24-21-33(29-69)46(76)63-36(45(56)75)9-5-22-61-52(57)58/h2-4,7-8,11-18,33,36-41,70-71H,5-6,9-10,19-29H2,1H3,(H2,54,72)(H2,55,73)(H2,56,75)(H,63,76)(H,64,78)(H,65,79)(H,66,77)(H,67,80)(H4,57,58,61)(H4,59,60,62)/t33-,36-,37-,38-,39-,40-,41+/m0/s1 |
InChIキー |
QSWYUUWOWAFPRH-PDQNOIBYSA-N |
異性体SMILES |
CN([C@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N3CC[C@@H](C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)C(=O)CC4=CC=C(C=C4)O |
正規SMILES |
CN(C(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)N3CCC(C3)C(=O)NC(CCCN=C(N)N)C(=O)N)C(=O)CC4=CC=C(C=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


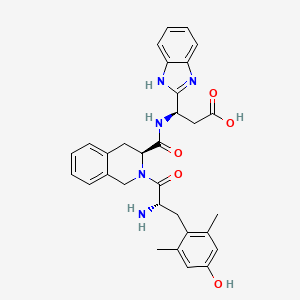
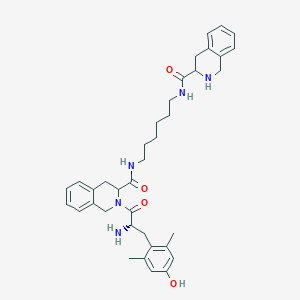


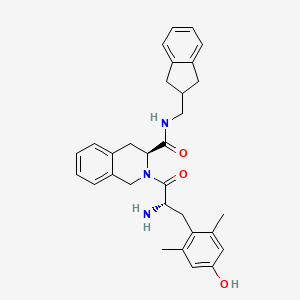
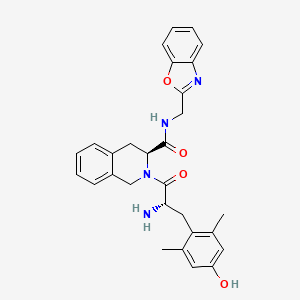
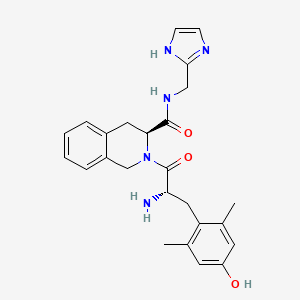
![H-Dmt-Tic-NH-CH[(CH2)4-NH2]-Bid](/img/structure/B10849176.png)
![Hexahydro-cyclopenta[b]pyrrol-(2Z)-ylideneamine](/img/structure/B10849177.png)
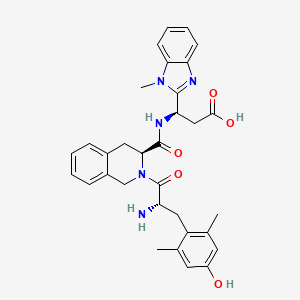
![H-DPhe-c[Cys-Phe-DTrp-Lys-Thr-Cys]-Thr-NH2](/img/structure/B10849180.png)

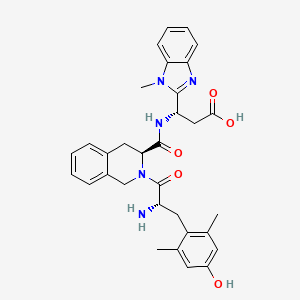
![H-Dmt-Tic-NH-CH[(CH2)4-NH-Ac]-Bid](/img/structure/B10849187.png)
